molecular formula C14H26O3 B13554779 Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate

Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate

Cat. No.: B13554779
M. Wt: 242.35 g/mol
InChI Key: YDVCUHFJQXRIFW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H26O3. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a tert-butyl group and a hydroxy group, along with an ethyl acetate moiety. It is commonly used in various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate typically involves the esterification of 4-tert-butylcyclohexanol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous mixing of 4-tert-butylcyclohexanol and ethyl acetate in the presence of an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The hydroxy group in the cyclohexyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with various cellular pathways.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl acetate moiety but lacks the cyclohexyl ring and tert-butyl group.

    4-tert-Butylcyclohexanol: Shares the cyclohexyl ring and tert-butyl group but lacks the ester functionality.

    Methyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C14H26O3/c1-5-17-12(15)10-14(16)8-6-11(7-9-14)13(2,3)4/h11,16H,5-10H2,1-4H3

InChI Key

YDVCUHFJQXRIFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)C(C)(C)C)O

Origin of Product

United States

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